molecular formula C10H14O4S B579336 2-Ethoxyethyl benzenesulfonate CAS No. 17178-09-5

2-Ethoxyethyl benzenesulfonate

Cat. No. B579336
CAS RN: 17178-09-5
M. Wt: 230.278
InChI Key: KLFDANISIXHJNK-UHFFFAOYSA-N
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Description

2-Ethoxyethyl benzenesulfonate is an organosulfur compound . It is a derivative of benzenesulfonic acid . The molecular formula is C10H14O4S .


Synthesis Analysis

Benzenesulfonic acid derivatives, including this compound, can be synthesized via anion exchange with tetrabutylphosphonium bromide . Another study discusses the synthesis of benzenesulfonic acid derived compounds as competitive inhibitors of human neutrophil elastase (hNE) .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 14 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Benzenesulfonic acid, a related compound, exhibits typical reactions of aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters. The sulfonation is reversed above 220 °C .

Scientific Research Applications

  • Nonlinear Optical Properties : A study focused on synthesizing and characterizing compounds related to 2-Ethoxyethyl benzenesulfonate, particularly for their nonlinear optical absorption. These compounds were found to be potential candidates for optical limiting applications, which is significant for fields like optical communication and laser safety (Ruanwas et al., 2010).

  • Polymerization Catalysts : Another research explored the use of palladium aryl sulfonate phosphine catalysts, related to this compound, in the copolymerization of acrylates with ethene. This has implications in polymer science, particularly in developing new types of polymers (Skupov et al., 2007).

  • Catalysis in Chemical Reactions : Research into the catalytic activity of metal ion complexes involving benzenesulfonates, which include this compound derivatives, has been conducted. These complexes are used as catalysts for various chemical reactions, including the selective oxidation of secondary alcohols (Mahmudov et al., 2014).

  • Nucleophilic Displacement Reactions : A study explored the reaction mechanisms of aryl benzenesulfonates, which are chemically related to this compound, with alkali-metal ethoxides. Understanding these reactions can contribute to advancements in synthetic chemistry (Pregel et al., 1991).

  • Medical Applications : One study investigated the prevention of cerebral vasospasm using certain benzenesulfonates. This has potential implications in medical treatments, particularly in conditions like subarachnoid hemorrhage (Zuccarello et al., 1996).

  • Surfactant Properties : The dynamic interfacial properties of hydroxy-substituted alkyl benzenesulfonates were studied, which has relevance in the field of materials science, particularly in understanding surfactant behavior (Huang et al., 2007).

  • Electrocatalysis Applications : Research has been conducted on benzenesulfonate derivatives doped poly(3,4-ethylenedioxythiophene) films for their application in electrocatalysis. This is significant in the field of electrochemistry and materials science (Nie et al., 2014).

properties

IUPAC Name

2-ethoxyethyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4S/c1-2-13-8-9-14-15(11,12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFDANISIXHJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938042
Record name 2-Ethoxyethyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17178-09-5
Record name Ethanol, 2-ethoxy-, benzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxyethyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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